molecular formula C19H18N4O4S B11690596 3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile

3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile

Cat. No.: B11690596
M. Wt: 398.4 g/mol
InChI Key: IRLIPGMOOMHXTK-FYJGNVAPSA-N
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Description

2-[2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzisothiazole ring, a dimethoxyphenyl group, and a cyanide group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the reagents used.

Scientific Research Applications

2-[2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers or coatings, where its unique chemical properties can provide specific benefits.

Mechanism of Action

The mechanism of action of 2-[2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE include other benzisothiazole derivatives and compounds with similar functional groups, such as:

    Benzisothiazole derivatives: Compounds with similar benzisothiazole rings but different substituents.

    Dimethoxyphenyl derivatives: Compounds with similar dimethoxyphenyl groups but different functional groups attached.

    Cyanide-containing compounds: Compounds with cyanide groups but different core structures.

Uniqueness

The uniqueness of 2-[2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE lies in its specific combination of functional groups and its potential applications in various scientific fields. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for research and development in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

3-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile

InChI

InChI=1S/C19H18N4O4S/c1-26-16-9-8-14(12-17(16)27-2)13-21-23(11-5-10-20)19-15-6-3-4-7-18(15)28(24,25)22-19/h3-4,6-9,12-13H,5,11H2,1-2H3/b21-13+

InChI Key

IRLIPGMOOMHXTK-FYJGNVAPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32)OC

Origin of Product

United States

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